Colchicine Site Binding: TMA vs. Colchicine
3',4',5'-Trimethoxyacetophenone (TMA) acts as a fast-equilibrating, fully reversible competitive ligand at the colchicine A-ring subsite on tubulin, with an estimated binding constant of 112 ± 13 M⁻¹ at 25 °C, determined by its reduction of the apparent association rate constant of colchicine [1]. In contrast, colchicine itself binds to tubulin with a binding constant of approximately 6.3 × 10⁵ M⁻¹ at 37 °C [2]. TMA's binding is approximately 5,600-fold weaker than colchicine, yet its rapid on/off kinetics (equilibration within seconds) make it uniquely suited as a kinetic probe to isolate the A-ring contribution to tubulin recognition, whereas colchicine binding is characteristically slow and poorly reversible [1]. TMA's fast equilibrium allows stopped-flow fluorescence studies that are not feasible with colchicine alone [3].
| Evidence Dimension | Binding constant (K) for tubulin–colchicine site interaction |
|---|---|
| Target Compound Data | K = 112 (±13) M⁻¹ at 25 °C (TMA) |
| Comparator Or Baseline | K ≈ 6.3 × 10⁵ M⁻¹ at 37 °C (colchicine) |
| Quantified Difference | ~5,600-fold weaker binding; rapid equilibrium vs. slow, poorly reversible binding of colchicine |
| Conditions | In vitro tubulin binding assay; pH 7.37; colchicine binding capacity monitored by [³H]colchicine displacement; stopped-flow fluorescence kinetics (25 °C) |
Why This Matters
For laboratories studying colchicine-site pharmacology, TMA provides a reversible, non-toxic probe that isolates A-ring binding events, enabling kinetic dissection that colchicine—with its slow, quasi-irreversible binding—cannot support.
- [1] Engelborghs Y, et al. Evidence for an alternative pathway for colchicine binding to tubulin, based on the binding kinetics of the constituent rings. J Biol Chem. 1993 Jan 5;268(1):107-12. PMID: 8416918. View Source
- [2] Bhattacharyya B, Wolff J. The interaction of colchicine and some related alkaloids with rat brain tubulin. Mol Pharmacol. 1974 Jan;10(1):1-9. Binding constant of colchicine: 6.3 × 10⁵ L/mol at 37 °C. View Source
- [3] Peyrot V, et al. Fluorescence stopped-flow study of the interaction of tubulin with the antimitotic drug MDL 27048. Biochemistry. 1992 Feb 4;31(4):1200-8. DOI: 10.1021/bi00119a033. TMA described as a fast-binding analog of the colchicine A-ring that slows MDL 27048 binding kinetics. View Source
